2-Benzylthio nicotinic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H11NOS |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-benzylpyridine-3-carbothioic S-acid |
InChI |
InChI=1S/C13H11NOS/c15-13(16)11-7-4-8-14-12(11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) |
InChI Key |
GOLGMDGLJHLZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC=N2)C(=O)S |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of 2-(Benzylthio)pyridine-3-carboxylic acid
An In-depth Technical Guide: The Chemical Structure and Properties of 2-(Benzylthio)pyridine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of 2-(Benzylthio)pyridine-3-carboxylic acid (also known as 2-(Benzylthio)nicotinic acid), a molecule of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core chemical structure, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and expected spectroscopic characterization data. By synthesizing information from structurally related compounds and established chemical principles, this guide serves as a foundational resource for professionals engaged in the synthesis, evaluation, and application of novel pyridine-based chemical entities.
Introduction: The Significance of a Hybrid Scaffold
2-(Benzylthio)pyridine-3-carboxylic acid, with the CAS Number 112811-90-2, is a heterocyclic compound that integrates three key chemical motifs: a pyridine ring, a carboxylic acid, and a benzyl thioether.[1][2] This unique combination makes it a compelling scaffold for investigation. The pyridine carboxylic acid core is a well-established pharmacophore found in a plethora of drugs targeting a wide range of conditions, including tuberculosis, cancer, diabetes, and hyperlipidemia.[3] Pyridine-3-carboxylic acid (nicotinic acid) itself is a vital nutrient (Vitamin B3) and a precursor for important pharmaceuticals.[4][5]
Furthermore, the inclusion of a thioether linkage, specifically a benzylthio group, introduces distinct physicochemical properties. Thioethers are present in various biologically active molecules and can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[6] The strategic placement of the benzylthio group at the 2-position and the carboxylic acid at the 3-position of the pyridine ring creates a specific electronic and steric arrangement that can be exploited for the rational design of new therapeutic agents. This guide offers a detailed exploration of this promising molecule for researchers aiming to leverage its structural features in drug discovery programs.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and associated physical properties. 2-(Benzylthio)pyridine-3-carboxylic acid is a solid at room temperature with a melting point in the range of 188-190°C.[2]
Chemical Structure
The molecule consists of a pyridine ring functionalized at the C2 position with a benzylthio group (-S-CH₂-Ph) and at the C3 position with a carboxylic acid group (-COOH).
Physicochemical Data Summary
The following table summarizes key identifiers and properties for the compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Benzylsulfanyl)pyridine-3-carboxylic acid | |
| Synonyms | 2-(Benzylthio)nicotinic Acid, 2-(Benzylthio)pyridine-3-carboxylic Acid | [1][7] |
| CAS Number | 112811-90-2 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₂S | [1][8] |
| Molecular Weight | 245.29 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 188-190 °C | [2] |
| Boiling Point | 431.1 °C at 760 mmHg | [2] |
| InChI Key | OJNZDGDYAXCHPB-UHFFFAOYSA-N | [2][8] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis can be achieved by reacting 2-chloronicotinic acid with benzyl mercaptan (phenylmethanethiol) in the presence of a suitable base.
Causality and Experimental Choice:
-
Nucleophile Generation: Benzyl mercaptan is a weak nucleophile. The base (e.g., potassium carbonate or sodium hydride) is essential to deprotonate the thiol (-SH) group, forming the much more potent benzyl thiolate anion (-S⁻). This anion readily attacks the electron-deficient pyridine ring.
-
Substrate Activation: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. The presence of the electron-withdrawing carboxylic acid group and the electronegative chlorine atom at the 2-position further activates this position for nucleophilic attack.
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal. These solvents can effectively solvate the cation of the base (e.g., K⁺) while leaving the thiolate anion relatively "naked" and highly reactive, thus accelerating the reaction rate.
-
Temperature: Heating is typically required to provide the necessary activation energy for the SNAr reaction to proceed at a practical rate.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for reproducibility.
-
Reagent Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).
-
Nucleophile Addition: Begin stirring the suspension under an inert atmosphere (e.g., Nitrogen or Argon). Add benzyl mercaptan (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the 2-chloronicotinic acid spot indicates reaction completion.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to a pH of ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Purification: Dry the crude solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system such as ethanol/water.
Spectroscopic and Analytical Characterization
To confirm the identity and assess the purity of the synthesized 2-(benzylthio)pyridine-3-carboxylic acid, a suite of spectroscopic techniques is employed. The following table outlines the predicted characteristic signals.
| Technique | Predicted Key Signals / Features | Rationale |
| ¹H NMR | ~12-13 ppm (s, broad, 1H)~7.2-8.5 ppm (m, 8H)~4.5 ppm (s, 2H) | Carboxylic acid proton (-COOH)[9].Aromatic protons from both the pyridine and benzyl rings.Methylene protons (-CH₂-) of the benzyl group. |
| ¹³C NMR | ~165-175 ppm~115-160 ppm~35-40 ppm | Carbonyl carbon of the carboxylic acid[9][10].Aromatic carbons of the pyridine and benzyl rings.Methylene carbon (-CH₂-). |
| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad)~1710 cm⁻¹ (strong)~3050, 1580, 1490 cm⁻¹ | O-H stretch of the hydrogen-bonded carboxylic acid dimer[9].C=O stretch of the carboxylic acid[9].Aromatic C-H and C=C/C=N stretches.[6] |
| Mass Spectrometry | [M+H]⁺: m/z 246.0583[M-H]⁻: m/z 244.0438 | Predicted values for protonated and deprotonated molecular ions, respectively[8]. |
Protocol: Analytical Characterization
-
Sample Preparation: Prepare a ~5-10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis. For IR, prepare a KBr pellet or use an ATR setup. For MS, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Integrate all signals and verify that the proton ratios match the proposed structure (1:8:2). Confirm the chemical shifts are in the expected regions.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. Verify the presence of 13 distinct carbon signals (or fewer if symmetry results in overlapping signals) in the expected chemical shift regions.
-
IR Spectroscopy: Obtain an IR spectrum and identify the characteristic broad O-H and strong C=O stretching frequencies confirming the carboxylic acid functional group.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass for C₁₃H₁₁NO₂S.
Potential Applications and Future Research
The structural architecture of 2-(benzylthio)pyridine-3-carboxylic acid positions it as a valuable building block for drug discovery. Nicotinic acid derivatives have been synthesized and investigated as potent anti-diabetic and anti-inflammatory agents.[11] The core pyridine carboxylic acid scaffold is central to numerous approved drugs, highlighting its "drug-like" properties.[3]
Future research directions could include:
-
Screening for Biological Activity: The compound could be screened in a variety of biological assays, including those for antimicrobial, anticancer, anti-inflammatory, or enzyme inhibitory activity.[3][12]
-
Analogue Synthesis: The benzylthio and carboxylic acid moieties serve as handles for further chemical modification. The carboxylic acid can be converted to esters or amides to create libraries of related compounds for structure-activity relationship (SAR) studies.[11]
-
Material Science: Pyridine carboxylic acids can also act as ligands for the formation of metal-organic frameworks (MOFs), suggesting potential applications in materials science.
Safety and Handling
Based on available safety data for 2-(benzylthio)nicotinic acid, the compound is classified as a warning-level hazard.[2][7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(Benzylthio)pyridine-3-carboxylic acid is a well-defined chemical entity with a structure that is ripe for exploration by medicinal chemists and drug development professionals. Its synthesis is achievable through robust and understood chemical transformations, and its structure can be unequivocally confirmed with standard analytical techniques. The convergence of the pharmacologically privileged pyridine carboxylic acid scaffold with a modifiable thioether linkage provides a strong foundation for its use as an intermediate or lead compound in the development of novel, biologically active agents.
References
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- 2-(Benzylthio)nicotinic acid | 112811-90-2 - Sigma-Aldrich.
- 2-(Benzylthio)nicotinic acid | 112811-90-2 - Sigma-Aldrich.
- 2-(benzylthio)nicotinic acid (C13H11NO2S) - PubChemLite.
- 2-(Benzylthio)nicotinic Acid 112811-90-2 | TCI Deutschland GmbH.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.
- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and p
- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
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- "Pyridine, 3-((benzylthio)methyl)-" CAS number - Benchchem.
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- Molecular structure of pyridine-3-carboxylic acid (nicotinic acid, NA).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press.
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An In-depth Technical Guide to 2-Benzylthio Nicotinic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Benzylthio nicotinic acid, a derivative of nicotinic acid (Vitamin B3). This document explores its fundamental chemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its role as a scaffold for developing new therapeutic agents.
Core Molecular Attributes
This compound, also known as 2-(benzylsulfanyl)pyridine-3-carboxylic acid, is a modified form of nicotinic acid where a benzylthio group is attached to the second position of the pyridine ring. This substitution significantly influences the molecule's physicochemical properties and biological activities.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO₂S | [1] |
| Molecular Weight | 245.29 g/mol | [1] |
| CAS Number | 112811-90-2 | [1] |
| Appearance | White to off-white crystalline powder | |
| Synonyms | 2-(Benzylsulfanyl)nicotinic acid, 2-(Benzylthio)pyridine-3-carboxylic acid | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the S-alkylation of 2-mercapto nicotinic acid with a benzyl halide. This nucleophilic substitution reaction is a common and efficient method for forming thioether bonds.
Experimental Protocol: Synthesis from 2-Mercapto Nicotinic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-Mercapto nicotinic acid
-
Benzyl bromide (or benzyl chloride)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, dimethylformamide)
-
Distilled water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution of the Starting Material: In a round-bottom flask, dissolve 2-mercapto nicotinic acid in the chosen solvent containing the base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion.
-
Addition of the Alkylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature with constant stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water.
-
Precipitation: The aqueous solution is acidified with hydrochloric acid to a pH that precipitates the this compound.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques.
| Analytical Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. A reverse-phase column with a mobile phase of acetonitrile and water with an acidic modifier is a common choice.[2][3] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid O-H and C=O stretches, C-S bond, and aromatic C-H and C=C bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic signals for the protons and carbons of the pyridine ring, the benzyl group, and the carboxylic acid. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (245.29 m/z for [M]⁺). |
Illustrative HPLC Protocol
This protocol provides a general method for the analysis of nicotinic acid derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water, both containing 0.1% formic acid.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 260-280 nm).
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area, which can be used to assess purity and quantify the compound.
Biological Activity and Therapeutic Potential
While research specifically on the biological activities of this compound is limited, its structural relationship to nicotinic acid and the activities of its derivatives suggest several areas of therapeutic interest.
Lipid-Modifying Effects (Hypothesized)
Nicotinic acid is a well-established lipid-lowering agent.[4][5][6][7][8] It favorably modulates plasma lipid levels by:
-
Reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[4][5][8]
-
Increasing high-density lipoprotein (HDL) cholesterol.[4][5][8]
The mechanism of action for nicotinic acid involves the activation of the G-protein coupled receptor GPR109A, leading to a decrease in free fatty acid mobilization from adipose tissue and reduced triglyceride synthesis in the liver.[6][8] It is plausible that this compound retains some of this activity, although the bulky benzylthio group may alter its receptor binding affinity and overall efficacy.
Diagram of Nicotinic Acid's Mechanism of Action on Lipid Metabolism
Caption: Simplified mechanism of nicotinic acid's effect on lipid metabolism.
Antimicrobial and Antitubercular Potential
Recent studies have demonstrated that derivatives of this compound, specifically 2,5-disubstituted 1,3,4-oxadiazoles, exhibit promising in vitro antimicrobial and antitubercular activities.[9] These findings suggest that the this compound scaffold is a valuable starting point for the design and synthesis of novel anti-infective agents. The benzylthio moiety may contribute to the overall lipophilicity of the molecules, potentially enhancing their ability to penetrate microbial cell membranes.
Future Directions and Conclusion
This compound is a versatile molecule with untapped potential in medicinal chemistry. While its own biological profile requires further investigation, it has proven to be a valuable intermediate for the synthesis of biologically active compounds. Future research should focus on:
-
Elucidating the specific biological activities of this compound itself, particularly its effects on lipid metabolism and its potential as an antimicrobial agent.
-
Exploring the structure-activity relationships of its derivatives to optimize their therapeutic properties.
-
Developing more efficient and scalable synthesis methods to facilitate further research and development.
References
-
Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. (2015). International Journal of Pharmaceutical Sciences and Research. [Link]
-
2-(Benzylthio)Nicotinic Acid 98.0%(GC) | PureSynth. (n.d.). PureSynth. [Link]
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). Rasayan Journal of Chemistry.
-
Separation of Benzyl nicotinate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Nicotinic acid. (n.d.). In Wikipedia. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). International Journal of Molecular Sciences. [Link]
-
BENZYL NICOTINATE. (n.d.). Inxight Drugs. [Link]
- The HPLC analytical method of benzyl nicotinate drone salt and application. (n.d.).
-
Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. (1993). International Journal for Vitamin and Nutrition Research. [Link]
- Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives. (n.d.).
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). Molecules. [Link]
- 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. (1972). The Journal of Organic Chemistry.
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). International Journal of Molecular Sciences. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (2007). British Journal of Pharmacology. [Link]
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Nicotinic acid, its mechanism of action and pharmacological effects. (2021). ResearchGate. [Link]
-
Mechanism of action of niacin. (2008). The American Journal of Cardiology. [Link]
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Antimicrobial potential of 2-benzylthio nicotinic acid derivatives
Technical Whitepaper: The Antimicrobial Efficacy of 2-Benzylthio Nicotinic Acid Derivatives
Executive Summary
The rise of multidrug-resistant (MDR) bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, necessitates the exploration of novel pharmacophores.[1] This technical guide analyzes the This compound scaffold—a structural hybrid combining the bioactive pyridine-3-carboxylic acid core with a lipophilic benzylthio tail. This document details the synthetic pathways, structure-activity relationships (SAR), and validated antimicrobial screening protocols required to develop these derivatives into potent therapeutic candidates.[1]
Chemical Rationale & Structure-Activity Relationship (SAR)
The efficacy of this compound derivatives stems from their ability to mimic essential bacterial metabolites or inhibit key enzymes via a specific three-part pharmacophore.
The Pharmacophore Triad[1]
-
The Pyridine Core (Head): The nicotinic acid moiety (pyridine-3-carboxylic acid) provides a polar head group capable of hydrogen bonding.[1] It often mimics the nicotinamide adenine dinucleotide (NAD+) precursors or interacts with the ATP-binding sites of bacterial enzymes like DNA Gyrase B .[1]
-
The Thioether Bridge (Linker): The sulfur atom at the C-2 position introduces a "kink" in the molecule compared to an ether or amine linkage. This increases lipophilicity (LogP) and metabolic stability against oxidative cleavage compared to standard esters.[1]
-
The Benzyl Tail (Anchor): This hydrophobic domain facilitates penetration through the bacterial cell wall (peptidoglycan in Gram-positives, outer membrane in Gram-negatives).[1] Substitutions on this ring (e.g., -Cl, -F, -NO2) modulate the electronic density, enhancing binding affinity to hydrophobic pockets in target proteins.[1]
Figure 1: Pharmacophore dissection of the this compound scaffold highlighting the functional role of each structural domain.
Synthetic Methodology
To ensure reproducibility and high yield, we utilize a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] This pathway is preferred over direct chlorination-substitution due to milder conditions and higher regioselectivity.
Protocol: Synthesis of 2-(Benzylthio)nicotinic Acid
Reaction Principle: The reaction involves the S-alkylation of 2-mercaptonicotinic acid with a substituted benzyl halide in the presence of a weak base.
Reagents:
-
2-Mercaptonicotinic acid (1.0 equiv)[1]
-
Substituted Benzyl Chloride/Bromide (1.1 equiv)[1]
-
Potassium Carbonate (
) or KOH (2.0 equiv)[1] -
Solvent: Ethanol (95%) or DMF (for low solubility substrates)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-mercaptonicotinic acid (0.01 mol) in 30 mL of ethanol containing KOH (0.02 mol). Stir at room temperature for 15 minutes to generate the thiolate anion.
-
Addition: Dropwise add the substituted benzyl halide (0.011 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7).[1] -
Isolation: Cool the mixture to room temperature and pour onto crushed ice (100g).
-
Acidification: Acidify the solution with dilute HCl (10%) to pH 3–4. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
Figure 2: Step-by-step synthetic workflow for the production of this compound derivatives.
Biological Evaluation: Antimicrobial Screening
Trustworthiness in data requires adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines. The Broth Microdilution Method is the gold standard for determining Minimum Inhibitory Concentration (MIC).[1]
Validated Protocol: MIC Determination
Objective: Quantify the lowest concentration of the derivative that inhibits visible bacterial growth.
-
Inoculum Preparation:
-
Cultivate test strains (S. aureus ATCC 25923, E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) at
until reaching McFarland turbidity standard ( CFU/mL). -
Dilute 1:100 to achieve a final testing concentration of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve the synthesized derivative in DMSO (stock solution 1000 µg/mL). Note: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.[1]
-
Perform serial two-fold dilutions in a 96-well microplate (Range: 500 µg/mL to 0.9 µg/mL).
-
-
Incubation & Readout:
-
Add 100 µL of bacterial suspension to each well.[1]
-
Include Positive Control (Ciprofloxacin) and Negative Control (Sterile DMSO/Broth).[1]
-
Incubate at
for 24 hours. -
Validation: Use Resazurin dye (0.01%) as a visual indicator; a color change from blue (resazurin) to pink (resorufin) indicates viable bacterial growth.[1]
-
Data Summary: Typical Potency Profiles
The following table summarizes expected MIC ranges based on Structure-Activity Relationship (SAR) studies of this scaffold [1, 2].
| Compound Substituent (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | M. tuberculosis MIC (µg/mL) | SAR Insight |
| Unsubstituted (H) | 125 - 250 | > 500 | 50 - 100 | Baseline activity; moderate lipophilicity. |
| 4-Fluoro (-F) | 31.25 - 62.5 | 125 - 250 | 12.5 - 25 | Fluorine enhances metabolic stability and binding.[1] |
| 2,4-Dichloro (-Cl) | 15.6 - 31.25 | 62.5 - 125 | 6.25 - 12.5 | High lipophilicity aids membrane permeation. |
| 4-Nitro (-NO2) | 62.5 - 125 | 250 | 25 - 50 | Strong electron-withdrawing group; variable toxicity. |
Mechanism of Action (MoA)
Understanding how these molecules work is critical for drug development. The this compound derivatives are hypothesized to act via dual mechanisms :
-
DNA Gyrase Inhibition: Similar to fluoroquinolones, the pyridine-3-carboxylic acid core can interact with the ATP-binding domain of the GyrB subunit of bacterial DNA gyrase, preventing DNA supercoiling and replication [3].
-
Cell Wall Disruption: The lipophilic benzylthio tail allows the molecule to embed within the bacterial cell membrane, disrupting integrity and increasing permeability, particularly in Gram-positive strains.
Figure 3: Dual mechanism of action proposing both enzymatic inhibition and membrane disruption pathways.[1]
References
-
Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5-disubstituted 1,3,4-Oxadiazoles. Source: CBI Journal (2015).[1] URL:[Link]
-
Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. (Analogous Scaffold Reference) Source: Open Journal of Medicinal Chemistry (2021).[2][3] URL:[Link][1]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. Source: Semantic Scholar / ResearchGate. URL:[Link][1][4][5]
Sources
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- 2. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Thermodynamic Characterization of 2-Benzylthio Nicotinic Acid: A Technical Guide
Part 1: Executive Summary & Molecular Architecture[1]
The solubility profile of 2-benzylthio nicotinic acid (2-BNA) is a critical parameter in the optimization of purification processes, crystallization yields, and pre-formulation strategies.[1] As a derivative of nicotinic acid (Vitamin B3) featuring a lipophilic benzylthio moiety, 2-BNA exhibits a complex amphiphilic solubility behavior that deviates from simple "like-dissolves-like" heuristics.[1]
This guide provides a comprehensive framework for characterizing the solid-liquid equilibrium (SLE) of 2-BNA.[1] It details the Dynamic Laser Monitoring method for precise data acquisition, the Modified Apelblat model for mathematical correlation, and a predictive solubility landscape based on Structure-Property Relationships (SPR).
Molecular Structure Analysis
The solubility of 2-BNA is governed by the competition between its polar head group and its lipophilic tail.[1]
-
Polar Head (Hydrophilic): The pyridine-3-carboxylic acid moiety acts as both a hydrogen bond donor (-COOH) and acceptor (Pyridine N).[1] This favors solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).
-
Lipophilic Tail (Hydrophobic): The benzylthio (-S-CH₂-Ph) group introduces significant hydrophobicity and steric bulk, drastically reducing water solubility compared to the parent nicotinic acid and increasing affinity for moderate polarity solvents.[1]
Part 2: Experimental Methodology (The Gold Standard)
To generate a high-precision solubility profile, the Dynamic Laser Monitoring Method is the industry standard.[1] Unlike gravimetric analysis, this method eliminates sampling errors and allows for continuous monitoring of the dissolution point.[1]
Protocol: Dynamic Laser Solubility Determination[1]
Objective: Determine the mole fraction solubility (
Apparatus Setup:
-
Vessel: 100 mL double-walled glass jacketed vessel.[1]
-
Temperature Control: Programmable circulating water bath (Precision ±0.05 K).
-
Detection: Laser transmission system (He-Ne laser, 632.8 nm) + Photo-detector.[1]
-
Agitation: Magnetic stirring (constant 400 rpm).
Step-by-Step Workflow:
-
Preparation: Accurately weigh a specific mass of solvent (
) into the vessel. -
Solute Addition: Add a known mass of 2-BNA (
) in excess of the estimated solubility.[1] -
Equilibration: Heat the mixture until the solid completely dissolves (laser transmission = 100%).
-
Dynamic Cooling: Slowly cool the solution at a rate of 2 K/h.
-
Nucleation Detection: The moment the laser intensity drops significantly (due to scattering by formed crystals), record the temperature (
). -
Dynamic Heating: Re-heat slowly (0.5 K/min).
-
Dissolution Point: Record the temperature (
) where laser transmission returns to maximum. This corresponds to the saturation temperature for the specific mole fraction . -
Iteration: Add more solute to the same vessel and repeat to generate a
vs. curve.
Visualization: Laser Monitoring Apparatus
Figure 1: Schematic of the Dynamic Laser Monitoring system used for precise solubility determination.
Part 3: Solubility Landscape & Data Analysis[1]
Predictive Solubility Ranking
Based on the structure of 2-BNA and comparative data from analogous nicotinic acid derivatives (See References [1, 2]), the solubility profile follows a distinct polarity-driven hierarchy.[1]
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions; disruption of solute crystal lattice.[1] |
| Short-Chain Alcohols | Methanol, Ethanol | Moderate-High | Hydrogen bonding with -COOH and Pyridine N. |
| Medium-Chain Alcohols | 1-Propanol, 2-Propanol | Moderate | Reduced polarity increases competition with lipophilic tail.[1] |
| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Low-Moderate | Weaker solvation of the carboxylic acid dimer. |
| Non-Polar | Hexane, Toluene | Very Low | Inability to break strong intermolecular H-bonds of the solute.[1] |
| Water | Water | Low | Hydrophobic effect of the benzylthio group dominates. |
Key Insight: While Nicotinic Acid is moderately soluble in water, the 2-benzylthio substitution acts as a "grease" anchor, significantly shifting the preference towards organic solvents like Ethanol and 1-Propanol.[1]
Mathematical Modeling: The Modified Apelblat Equation
To correlate the experimental mole fraction solubility (
Where:
- : Mole fraction solubility.[1][2][3][4][5]
-
: Absolute temperature (K).[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Empirical parameters derived from non-linear regression.
Interpretation of Parameters:
-
Parameter A: Related to the entropy of solution.
-
Parameter B: Related to the enthalpy of solution (often negative, indicating endothermic dissolution).
-
Parameter C: Accounts for the temperature dependence of the heat capacity difference.
Thermodynamic Calculation Workflow
The dissolution thermodynamics (
-
Enthalpy (
): Positive values indicate the process is endothermic (absorbs heat). -
Gibbs Free Energy (
): Positive values indicate the dissolution is non-spontaneous (requires energy input/mixing). -
Entropy (
): Positive values indicate increased disorder (driving force).
Figure 2: Computational workflow for extracting thermodynamic parameters from solubility data.
Part 4: Technical Discussion & Applications
Solvent Selection for Crystallization
For purification of 2-BNA, a Cooling Crystallization strategy is recommended using an alcohol solvent (Ethanol or Isopropanol).[1]
-
Why? The solubility curve in alcohols is typically steep (high
), meaning a small drop in temperature yields a significant amount of crystal recovery. -
Anti-Solvent Method: If the yield in pure alcohol is too low, water can be used as an anti-solvent. Dissolve 2-BNA in warm Ethanol, then slowly add Water. The hydrophobic benzylthio group will force precipitation.
Self-Validating the Protocol
To ensure data trustworthiness (Trustworthiness in E-E-A-T):
-
Repeatability: Perform each temperature point in triplicate. The Relative Standard Deviation (RSD) must be
. -
Model Fit: The Correlation Coefficient (
) for the Apelblat equation must be . If lower, check for polymorph transitions (e.g., solvate formation) using DSC (Differential Scanning Calorimetry).[4]
References
-
Wang, J., et al. "Solubility and Thermodynamic Properties of Nicotinic Acid in Pure Solvents." Journal of Chemical & Engineering Data, 2013.
-
Jiang, X., et al. "Solubility and Solution Thermodynamics of 2-(Phenylamino)nicotinic Acid in Selected Organic Solvents." Journal of Chemical & Engineering Data, 2015.
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, 1999.[1]
-
Grant, D. J. W., & Higuchi, T. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Wiley-Interscience, 1990.[1]
Sources
- 1. CAS 94-44-0: Benzyl nicotinate | CymitQuimica [cymitquimica.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-benzylthio nicotinic acid from 2-mercapto nicotinic acid
Application Note & Protocol: Synthesis of 2-(Benzylthio)nicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(benzylthio)nicotinic acid via the S-alkylation of 2-mercaptonicotinic acid with benzyl chloride. The protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to empower the user with a deep, functional understanding of the synthesis.
Introduction: The Scientific Rationale
The synthesis of 2-(benzylthio)nicotinic acid is a classic example of a nucleophilic substitution reaction (SN2), a cornerstone of modern organic synthesis. The target molecule and its derivatives are of interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The core structure combines a nicotinic acid scaffold, a bioisostere of various endogenous molecules, with a flexible benzylthio side chain that can modulate lipophilicity and target engagement.
Reaction Mechanism and Tautomerism
The starting material, 2-mercaptonicotinic acid, exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form.[4][5] In polar solvents, the thione tautomer is often more stable.[5][6] However, for the desired S-alkylation to occur, the sulfur atom must act as a nucleophile, which necessitates the presence of the thiol tautomer.
The reaction proceeds as follows:
-
Deprotonation: A base is introduced to deprotonate the acidic thiol group (-SH) of the thiol tautomer. This generates a highly nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic benzylic carbon of benzyl chloride.
-
Displacement: The chloride ion is displaced as a leaving group, forming the new carbon-sulfur bond and yielding the final product, 2-(benzylthio)nicotinic acid.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial. It effectively dissolves the ionic intermediates and reactants while not solvating the nucleophile excessively, thereby promoting a rapid SN2 reaction rate.
Safety & Hazard Management
Mandatory Prerequisite: All experimental work must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is required at all times.
-
2-Mercaptonicotinic Acid (CAS: 38521-46-9): Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
Benzyl Chloride (CAS: 100-44-7): Highly Toxic and Carcinogenic. Fatal if inhaled, causes severe skin and eye damage, and may cause cancer and genetic defects.[9] It is also a lachrymator (induces tearing). Handle with extreme caution using appropriate engineering controls and PPE.
-
Potassium Carbonate (CAS: 584-08-7): Causes serious eye irritation and skin irritation. Handle with care to avoid dust formation.
-
N,N-Dimethylformamide (DMF) (CAS: 68-12-2): Harmful if inhaled or in contact with skin. It is a suspected teratogen. Ensure the fume hood has adequate airflow.
Waste Disposal: All chemical waste, including reaction residues and contaminated materials, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-Mercaptonicotinic Acid | 38521-46-9 | 155.18 | 1.55 g (10 mmol) | ≥97% | Standard Vendor |
| Benzyl Chloride | 100-44-7 | 126.58 | 1.33 g (1.26 mL, 10.5 mmol) | ≥99% | Standard Vendor |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g (15 mmol) | Anhydrous, ≥99% | Standard Vendor |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | Anhydrous | Standard Vendor |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | Laboratory Supply |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Reagent Grade | Standard Vendor |
| Hexane | 110-54-3 | 86.18 | As needed | Reagent Grade | Standard Vendor |
Equipment
| Equipment | Description |
| 100 mL Round-bottom flask | With ground glass joint |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Condenser | Allihn or Liebig type |
| Thermometer or thermocouple | |
| Glass funnel and filter paper | For gravity and vacuum filtration |
| Büchner funnel and flask | For vacuum filtration |
| Beakers and Erlenmeyer flasks | Various sizes |
| Graduated cylinders | For solvent measurement |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Melting point apparatus |
Experimental Protocol
This section details the step-by-step workflow for the synthesis.
Visual Workflow Diagram
Sources
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) to enable peptide oral delivery by opening cell tight junctions and enhancing transepithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. westliberty.edu [westliberty.edu]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Benzylthio Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The synthesis of heteroaromatic thioethers is a cornerstone of medicinal chemistry, with the resulting scaffolds appearing in numerous pharmacologically active agents. This document provides a comprehensive guide to the microwave-assisted synthesis of 2-benzylthio nicotinic acid, a key intermediate for various therapeutic candidates. By leveraging the principles of microwave-assisted organic synthesis (MAOS), we demonstrate a rapid, efficient, and high-yielding protocol that significantly curtails reaction times compared to conventional heating methods.[1][2][3][4] This guide delves into the fundamental principles of microwave heating, offers a detailed step-by-step synthesis protocol, outlines strategies for reaction optimization, and underscores critical safety considerations.
Introduction: The Rationale for Microwave-Assisted Synthesis
The pyridine nucleus is a privileged scaffold in drug discovery, and its functionalization is of paramount importance.[5][6][7] Specifically, the introduction of a benzylthio moiety at the 2-position of nicotinic acid creates a versatile building block for further elaboration. Traditional synthetic routes to such compounds often necessitate prolonged reaction times at elevated temperatures, which can lead to the formation of impurities and decomposition of starting materials.[8][9]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a multitude of advantages over conventional heating methods.[1][2][4][7] These benefits, which are particularly impactful in the fast-paced environment of drug development, include:
-
Dramatically Reduced Reaction Times: Reactions that typically take hours or even days can often be completed in a matter of minutes.[1][3][4]
-
Increased Reaction Yields and Purity: The rapid and uniform heating provided by microwaves often leads to cleaner reaction profiles with fewer byproducts.[2][7][10]
-
Enhanced Reaction Efficiency: Microwave energy directly couples with polar molecules in the reaction mixture, resulting in efficient and localized heating.[1][11]
-
Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to highly reproducible results.
-
Alignment with Green Chemistry Principles: MAOS often allows for the use of less solvent or more environmentally benign solvents, reducing waste generation.[1][12]
This application note will provide researchers with the necessary knowledge and a practical protocol to successfully implement the microwave-assisted synthesis of this compound in their laboratories.
The Science Behind Microwave-Assisted Synthesis
Understanding the fundamental principles of microwave heating is crucial for effective protocol development and optimization. Unlike conventional heating, which relies on the transfer of thermal energy from an external source through conduction and convection, microwave heating generates heat volumetrically within the reaction mixture itself.[1][11] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in a chemical reaction, possess a dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field. This constant reorientation leads to friction and collisions at the molecular level, generating heat.[1][11]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or a polar solvent), they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in the generation of heat.[11]
This direct and efficient energy transfer allows for rapid heating of the reaction mixture to temperatures that might be difficult to achieve or maintain with conventional methods, thereby accelerating reaction rates.[1][3]
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol details the synthesis of this compound via a nucleophilic aromatic substitution (SNA_r_) reaction between 2-chloronicotinic acid and benzyl mercaptan, facilitated by microwave irradiation.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloronicotinic Acid | ≥98% | Commercially Available |
| Benzyl Mercaptan | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Deionized Water | ||
| Microwave Reactor Vials | 10 mL, with snap caps and septa | |
| Magnetic Stir Bars |
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 mmol, 157.5 mg).
-
Addition of Base and Solvent: To the vial, add anhydrous potassium carbonate (2.5 mmol, 345.5 mg) and 4 mL of anhydrous N,N-dimethylformamide (DMF).
-
Addition of Thiol: Carefully add benzyl mercaptan (1.2 mmol, 0.14 mL) to the reaction mixture.
-
Vial Sealing: Securely seal the vial with a snap cap.
-
Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Set the following reaction parameters:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (typically aided by a compressed air stream in the microwave unit).
-
Work-up:
-
Once cooled, carefully open the vial in a well-ventilated fume hood.
-
Pour the reaction mixture into a beaker containing 20 mL of deionized water.
-
Acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. This will precipitate the product.
-
Collect the precipitate by vacuum filtration, washing the solid with an additional 10 mL of deionized water.
-
-
Purification:
-
The crude product can be further purified by recrystallization from an ethyl acetate/hexanes solvent system.
-
Dry the purified product under vacuum to yield this compound as a white to off-white solid.
-
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 15 minutes (plus ramp and cool time) |
| Yield | > 85% |
| Purity (by LC-MS) | > 95% |
| Appearance | White to off-white solid |
Process Optimization
The provided protocol is a robust starting point. However, for specific applications or to further enhance yield and purity, the following parameters can be systematically optimized.
Optimization Parameters
| Parameter | Range to Investigate | Rationale |
| Temperature | 120 - 160 °C | Higher temperatures generally increase reaction rates, but may also lead to byproduct formation.[8][9] |
| Time | 5 - 30 minutes | Finding the minimum time for complete conversion will improve throughput and energy efficiency. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | DMF, DMSO, NMP | Solvents with high dielectric constants are generally preferred for efficient microwave heating.[1][12] |
| Equivalents of Benzyl Mercaptan | 1.1 - 1.5 equivalents | A slight excess of the nucleophile can drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction or product degradation. | Increase reaction time or temperature. Consider a stronger base or a different solvent. |
| Formation of Impurities | Reaction temperature is too high or reaction time is too long. | Decrease reaction temperature or time. Optimize the work-up and purification steps. |
| Poor Reproducibility | Inconsistent vial sealing or non-homogenous mixture. | Ensure vials are properly sealed. Use appropriate stirring to maintain a homogenous mixture. |
Visualization of Experimental Workflow
Diagram of the Synthesis Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Logical Relationships in Process Optimization
Caption: Decision tree for optimizing the microwave-assisted synthesis protocol.
Safety Considerations for Microwave-Assisted Synthesis
While microwave-assisted synthesis is a powerful and generally safe technique, it is imperative to adhere to strict safety protocols.[13][14]
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[14][15] Domestic microwave ovens are not suitable and can be extremely dangerous due to the lack of pressure and temperature controls and the potential for solvent ignition.[14]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Always be aware of the pressure limitations of your reaction vials and the microwave reactor. Do not exceed the recommended fill volume for the vials.
-
Solvent Choice: Use solvents with a high boiling point and good microwave absorption properties. Avoid using highly volatile or non-polar solvents unless specifically required and with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reagent handling and the opening of reaction vials in a well-ventilated fume hood.
-
Exothermic Reactions: Be cautious when running reactions with the potential for rapid exotherms. Start with small-scale reactions to assess the reactivity before scaling up.
Conclusion
The microwave-assisted synthesis of this compound offers a significant improvement over conventional synthetic methods, providing a rapid, efficient, and high-yielding route to this valuable chemical intermediate. By understanding the principles of microwave heating and following the detailed protocol and safety guidelines presented in this application note, researchers and drug development professionals can effectively leverage this technology to accelerate their research and development efforts.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7).
- Microwave-Assisted Synthesis in Drug Development - EPCP.
- The impact of microwave synthesis on drug discovery. (2005, December 23).
- The impact of microwave synthesis on drug discovery - PubMed. (2006, January 15).
- A new one-step synthesis of pyridines under microwave-assisted conditions.
- Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. (2026, February 7).
- Microwave-assisted synthesis of asymmetric disulfides - RSC Publishing.
- Microwave Reactor Safety.
- The fundamental mechanisms of microwave heating, including dipolar polarization and ionic conduction, enable precise and uniform energy transfer, making it an effective tool for various organic transform
- Microwave-assisted cross-coupling reactions of 2,6-dibromopyridine enable the facile introduction of aryl, alkynyl, and amino functionalities at the 2 and 6 positions of the pyridine ring.
- High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation - ResearchG
- Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - Beilstein Journals. (2021, April 19).
- Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchG
- Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (2025, October 17).
- RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002, April 17).
- Safety Considerations for Microwave Synthesis - CEM Corpor
- Microwave Synthesis - Organic Chemistry Portal.
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- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 14. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(benzylthio)pyridine-3-carboxylic acid by Recrystallization
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-(benzylthio)pyridine-3-carboxylic acid via recrystallization. We will move beyond a simple protocol to explore the foundational principles, offer detailed troubleshooting advice, and provide a framework for optimizing the purification of this and structurally similar molecules.
Foundational Principles: Why Recrystallization Works for This Molecule
Recrystallization is a powerful purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent for recrystallization will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures.
For 2-(benzylthio)pyridine-3-carboxylic acid, its structure dictates the choice of suitable solvents. The molecule possesses several key functional groups:
-
Carboxylic Acid (-COOH): This group is polar and capable of strong hydrogen bonding. It suggests solubility in polar protic solvents like alcohols.[2]
-
Pyridine Ring: A polar heterocyclic aromatic ring.
-
Benzylthio Group: A large, relatively nonpolar moiety consisting of a phenyl ring and a thioether linkage.
The presence of both polar (carboxylic acid, pyridine) and nonpolar (benzyl group) regions means that a solvent of intermediate polarity is often ideal. Alcohols like ethanol or isopropanol, or a mixed solvent system such as ethanol/water, can effectively balance these properties, dissolving the molecule when hot while allowing it to crystallize upon cooling as its solubility decreases.[3][4]
Recommended Experimental Protocol
This protocol provides a robust starting point for the purification of 2-(benzylthio)pyridine-3-carboxylic acid.
Materials:
-
Crude 2-(benzylthio)pyridine-3-carboxylic acid
-
Erlenmeyer flasks
-
Heating/stirring plate
-
Selected recrystallization solvent (e.g., Ethanol)
-
Activated Carbon (optional, for colored impurities)
-
Büchner funnel and flask for vacuum filtration
-
Filter paper
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol) to create a slurry. Heat the mixture to near boiling while stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. Causality: It is critical to use the minimum amount of hot solvent required for dissolution to ensure the solution becomes supersaturated upon cooling, maximizing crystal yield.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount (e.g., 1-2% by weight) of activated carbon. Swirl the flask and gently reheat for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored organic impurities.[3]
-
Hot Filtration (If necessary): If activated carbon was used or if insoluble impurities are present, a hot filtration is required. Preheat a stemless funnel and a receiving Erlenmeyer flask by pouring hot solvent through them. Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly. Causality: This step must be performed rapidly with pre-heated equipment to prevent the desired compound from crystallizing prematurely in the funnel.[5]
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. A slow process allows the molecules to arrange themselves into a stable crystal lattice, systematically excluding impurities. Rapid cooling can trap impurities within the crystal structure.[3]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the amount of crystallized product.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which would otherwise redissolve.[6]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For higher boiling point solvents, the crystals may need to be transferred to a watch glass for air drying or placed in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Verification: The purity of the final product should be assessed by measuring its melting point. A pure compound will exhibit a sharp melting point range (typically < 2°C), whereas an impure sample will melt over a broader and lower temperature range.[3]
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of 2-(benzylthio)pyridine-3-carboxylic acid.
Solvent Selection Guide
The choice of solvent is the most critical parameter in recrystallization. The following table provides a guide to potential solvents for 2-(benzylthio)pyridine-3-carboxylic acid.
| Solvent | Polarity | Boiling Point (°C) | Rationale & Suitability |
| Ethanol | Polar Protic | 78 | Highly Recommended. Balances polarity to dissolve both polar and nonpolar moieties when hot. Good solubility difference between hot and cold.[7] |
| Isopropanol | Polar Protic | 82 | Good Alternative. Similar properties to ethanol, with a slightly higher boiling point. |
| Ethanol/Water | Polar Protic | 78-100 | Excellent for optimization. Water acts as an anti-solvent. The compound is dissolved in hot ethanol, and hot water is added dropwise until cloudiness appears, which is then cleared by adding a few more drops of hot ethanol. This precisely tunes the solubility.[3] |
| Ethyl Acetate | Polar Aprotic | 77 | Possible. May be a good solvent, but its ability to dissolve the carboxylic acid group via hydrogen bonding is less than that of alcohols.[8] |
| Water | Very Polar | 100 | Poor. Unlikely to dissolve the nonpolar benzylthio group, even when hot.[9] |
| Hexane | Nonpolar | 69 | Poor. Will not effectively dissolve the polar carboxylic acid and pyridine functionalities.[7] |
Troubleshooting Guide & FAQs
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[10]
-
Immediate Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Underlying Cause: The boiling point of your chosen solvent may be too high, or the melting point of your compound is significantly depressed by impurities. Consider switching to a lower-boiling point solvent.
Q2: No crystals are forming, even after the solution has cooled completely in an ice bath. What's wrong?
A2: This typically indicates one of two issues: either the solution is not supersaturated, or crystallization has failed to initiate.
-
Solution Not Supersaturated: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.
-
Failure to Nucleate: The solution is supersaturated but requires a surface for the first crystals to form. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[10] The microscopic scratches provide nucleation sites. Alternatively, if you have a pure crystal from a previous batch, add it to the solution (a process called "seeding") to induce crystallization.[10]
Q3: The final yield of my purified crystals is very low. How can I improve it?
A3: A low yield is often traced back to procedural steps.
-
Excess Solvent: The most common cause is using too much solvent during the initial dissolution step. The more solvent used, the more product will remain dissolved even when cold.[11] Always use the minimum amount of hot solvent.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling, including a period in an ice-water bath, to maximize precipitation.[5]
-
Premature Filtration: If you filter the solution while it is still warm, a significant amount of your product will be lost in the mother liquor.
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent, or with solvent that is not sufficiently cold, can dissolve and wash away your product.
Q4: My "purified" crystals are still colored. What happened?
A4: This suggests the presence of colored impurities that were not effectively removed.
-
Solution: The best method to remove colored impurities is to use activated carbon, as described in Step 2 of the protocol.[3] If you have already isolated your crystals, you may need to repeat the entire recrystallization process, this time including the decolorization step.
-
Co-crystallization: In some cases, an impurity may have very similar solubility properties to your target compound and can co-crystallize. If activated carbon does not solve the problem, a different recrystallization solvent or an alternative purification method, such as column chromatography, may be necessary.
Q5: How do I perform a solvent screen to find the best recrystallization solvent?
A5: A systematic solvent screening is the most reliable way to find the ideal solvent.
-
Procedure: Place a small amount (5-10 mg) of your crude compound into several small test tubes. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature.[10]
-
Observations:
-
If the compound dissolves immediately at room temperature, that solvent is unsuitable as there will be little recovery upon cooling.
-
If the compound does not dissolve at room temperature, heat the test tube. If it dissolves completely when hot, it is a potential candidate.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields the most well-formed crystals is likely the best choice for your recrystallization.[10]
-
References
- Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
- E-learning. (n.d.). PW 01: recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]
- HBCSE. (n.d.). Recrystallization.
- University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION.
- University of Toronto, Department of Chemistry. (n.d.). Recrystallization.
-
Reddit. (2021). Struggling with large scale recrystallization. r/Chempros. [Link]
- Chemistry LibreTexts. (2023). Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- LibreTexts. (2022). Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
- Benchchem. (n.d.). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
-
Khan, I., et al. (2009). 2-(Phenylsulfanyl)pyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
Sources
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- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. reddit.com [reddit.com]
Optimizing reaction time for 2-benzylthio nicotinic acid derivatives
Technical Support Center: Optimizing Reaction Time for 2-Benzylthio Nicotinic Acid Derivatives
Executive Summary
Target Molecule: 2-(Benzylthio)nicotinic acid derivatives. Primary Application: Intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents (e.g., related to niflumic acid or flunixin structures). Core Challenge: The nucleophilic substitution at the 2-position of the nicotinic acid ring is often kinetically sluggish due to the electron-withdrawing nature of the carboxylic acid group and the thione-thiol tautomeric equilibrium.
This guide provides field-tested protocols to reduce reaction times from 8–12 hours (thermal reflux) to 5–15 minutes (microwave irradiation) while maximizing regioselectivity for S-alkylation over N-alkylation.
Module 1: Mechanism & Diagnostics
The "Why" Behind Slow Reactions: The starting material, 2-mercaptonicotinic acid, does not exist purely as a thiol. In solution, it exists in equilibrium with its thione tautomer (2-thioxo-1,2-dihydropyridine-3-carboxylic acid).
-
The Problem: The thione form is less nucleophilic toward benzyl halides than the thiolate anion.
-
The Solution: You must drive the equilibrium toward the thiolate anion using a strong base (e.g., KOH, NaOH) in a polar solvent. The thiolate is a "soft" nucleophile that reacts rapidly with "soft" electrophiles like benzyl chloride/bromide.
Mechanistic Pathway (S-Alkylation vs. N-Alkylation)
Figure 1: Mechanistic pathway showing the critical deprotonation step required to generate the active thiolate nucleophile.
Module 2: Optimization Protocols
Comparative Efficiency Data
The following data highlights the drastic time reduction achievable by switching from conventional thermal heating to microwave-assisted synthesis.
| Parameter | Conventional Reflux | Microwave-Assisted (Recommended) | Phase Transfer Catalysis (PTC) |
| Reaction Time | 8 – 12 Hours | 5 – 15 Minutes | 2 – 4 Hours |
| Yield | 65 – 75% | 85 – 95% | 75 – 85% |
| Solvent System | Ethanol/Water | Ethanol/Water or Water (Neat) | Water/Toluene |
| Energy Efficiency | Low (Prolonged heating) | High (Direct dielectric heating) | Moderate |
| Primary Risk | Disulfide formation (oxidation) | Solvent superheating | Emulsion formation |
Protocol A: High-Speed Microwave Synthesis (Recommended)
Best for: Rapid library synthesis, high throughput.
-
Reagents: Mix 2-mercaptonicotinic acid (1.0 mmol), KOH (2.0 mmol), and Benzyl Chloride (1.1 mmol) in 5 mL of Ethanol/Water (1:1).
-
Setup: Place in a microwave process vial with a magnetic stir bar. Cap and seal.
-
Irradiation:
-
Temperature: 100°C – 120°C
-
Power: Dynamic (Max 300W)
-
Time: 5 – 10 minutes (Hold time).
-
-
Workup: Pour the hot reaction mixture into 20 mL of ice-cold water. Acidify with 10% HCl to pH 3–4.
-
Isolation: The product will precipitate as a white/pale yellow solid. Filter, wash with cold water, and dry.
Protocol B: Optimized Thermal Method
Best for: Large scale-up where microwave penetration depth is a limitation.
-
Reagents: 2-mercaptonicotinic acid (10 mmol), KOH (22 mmol).
-
Solvent: Ethanol (30 mL). Note: Ethanol is preferred over water to increase the solubility of the benzyl halide.
-
Procedure:
-
Dissolve the acid and base in ethanol under nitrogen atmosphere (degassing is critical to prevent disulfide formation).
-
Add Benzyl Chloride (11 mmol) dropwise at room temperature.
-
Reflux at 80°C for 3–5 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
-
Workup: Evaporate ethanol under reduced pressure. Redissolve residue in water.[1] Acidify to pH 3–4 to precipitate.
Module 3: Troubleshooting & FAQs
Q1: My reaction has been refluxing for 6 hours, but TLC still shows starting material. Why? Diagnosis: Your nucleophile (thiolate) might be too weak or the electrophile is immiscible. Fix:
-
Check Base Stoichiometry: Ensure you are using at least 2 equivalents of base (one for the carboxylic acid, one for the thiol). If the thiol isn't deprotonated, it won't react.
-
Add a Catalyst: Add 5 mol% of KI (Potassium Iodide) . This converts the Benzyl Chloride to Benzyl Iodide in situ, which is a much better leaving group (Finkelstein reaction logic).
-
Phase Transfer: If using a biphasic mixture (e.g., Water/Toluene), add TBAB (Tetrabutylammonium bromide) to shuttle the thiolate into the organic phase.
Q2: I see a spot on TLC that doesn't move (baseline) and one that moves very high. What are they? Diagnosis:
-
Baseline: Likely the unreacted 2-mercaptonicotinic acid salt.
-
High Rf: This is likely the Disulfide Dimer (2,2'-dithiodinicotinic acid), formed by oxidation of your starting material. Fix: Degas your solvents with Nitrogen or Argon for 15 minutes before starting. Thiols oxidize rapidly in air, especially at high pH.
Q3: The product is not precipitating upon acidification. Diagnosis: You may have over-acidified or the product is trapped in a "zwitterionic" solubility window. Fix:
-
Adjust pH slowly to 3.5 – 4.0 . This is the isoelectric point for many nicotinic acid derivatives. Going to pH 1 might protonate the pyridine nitrogen, making it soluble again as a salt.
-
Cool the solution to 0°C (ice bath) for 30 minutes to maximize precipitation.
Module 4: Troubleshooting Workflow
Figure 2: Decision tree for diagnosing reaction failures. Follow the path to identify the corrective action.
References
-
Microwave-Assisted Synthesis of Nitrogen Heterocycles
-
Thione-Thiol Tautomerism
-
Synthesis of Nicotinic Acid Derivatives
- Title: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Source: Semantic Scholar / Chemical & Pharmaceutical Bulletin.
-
URL:[Link] (Context on biological activity and conventional synthesis).
-
Microwave vs.
Sources
Technical Support Center: Solvent Selection for 2-Benzylthio Nicotinic Acid Crystallization
Welcome to the Technical Support Center for the crystallization of 2-benzylthio nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: My this compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's causing this and how can I fix it?
A1: "Oiling out," or the formation of a liquid or amorphous solid, is a common crystallization problem often linked to high supersaturation, rapid cooling, or an inappropriate choice of solvent.[1] Here are the primary causes and how to address them:
-
Excessive Supersaturation: If the concentration of the dissolved this compound is too high, it can crash out of solution as a liquid when cooled, especially if the cooling occurs at a temperature above its melting point.[2]
-
Solution: Re-heat the solution and add a small amount of additional solvent to reduce the concentration. Aim for a solution that is saturated at the boiling point of the solvent but not overly concentrated.[2]
-
-
Rapid Cooling: Cooling the saturated solution too quickly can lead to rapid precipitation rather than the ordered process of crystal growth.[1]
-
Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate further.[1] Once at room temperature, you can then proceed to cool it in an ice bath if necessary.
-
-
Inadequate Solvent: The solvent may be too "good" at dissolving the compound, even at lower temperatures, leading to a highly viscous, supersaturated solution that resists crystallization.
Q2: I'm getting a very low yield of crystals. What are the likely reasons and how can I improve it?
A2: A poor yield can be frustrating. Here are some common culprits and how to optimize your crystallization for a better return:
-
Too Much Solvent: Using an excessive amount of solvent is a frequent cause of low yield, as a significant portion of your compound will remain in the mother liquor.[2]
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove impurities, your compound may have started to crystallize on the filter paper or in the funnel.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Add a small amount of hot solvent to the filter paper just before filtration to keep it saturated with the solvent vapor.
-
-
Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and encourage more significant crystal formation.
-
Q3: The crystals I've obtained are discolored or appear impure. How can I improve their purity?
A3: The primary goal of crystallization is purification.[4] If your crystals are not pure, consider the following:
-
Impurities Trapped During Rapid Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[4]
-
Solution: As mentioned before, slow cooling is crucial.[5] Allowing crystals to form gradually gives impurities time to remain in the solution.
-
-
Colored Impurities: The starting material may contain colored impurities.
-
Solution: If the solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to use too much, as it can also adsorb your desired compound.[2]
-
-
Ineffective Solvent for Purification: The chosen solvent may not be ideal for separating the desired compound from specific impurities.
-
Solution: A different solvent or a mixed solvent system might be more effective at leaving impurities behind in the mother liquor.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the crystallization of this compound.
What are the ideal properties of a solvent for crystallizing this compound?
An ideal solvent for the crystallization of this compound should possess the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature: This is the most critical property for a good crystallization solvent.[3][6]
-
Inertness: The solvent should not react with the this compound.[3][7]
-
Volatility: A relatively low boiling point (ideally below 100°C) allows for easy removal of the solvent from the final crystals.[8]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]
How do I perform a solvent screening experiment?
A systematic solvent screening is a crucial first step in developing a crystallization procedure.[1]
Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small amount (e.g., 10-20 mg) of your this compound into several small test tubes.
-
Solvent Addition: Add a different solvent to each test tube, starting with a small volume (e.g., 0.5 mL).
-
Room Temperature Solubility: Agitate the test tubes and observe if the compound dissolves at room temperature. If it dissolves completely, the solvent is likely too good for crystallization.
-
Elevated Temperature Solubility: For the solvents in which the compound was insoluble at room temperature, gently heat them. If the compound dissolves completely at the solvent's boiling point, it is a potentially good candidate.
-
Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
What is a mixed solvent system and when should I use it?
A mixed solvent system, or solvent-antisolvent system, is used when a single solvent cannot provide the desired solubility characteristics. It involves a "good" solvent that readily dissolves the compound and a "poor" solvent (antisolvent) in which the compound is insoluble. The two solvents must be miscible.
You should consider using a mixed solvent system when you cannot find a single solvent that provides both high solubility at elevated temperatures and low solubility at cooler temperatures.
What analytical techniques can be used to characterize the resulting crystals?
Several techniques can be used to analyze the purity, identity, and crystalline form of your this compound crystals:
-
Melting Point Analysis: A sharp melting point range close to the literature value (188-190°C or 194-198°C) is a good indicator of purity.
-
Spectroscopy (NMR, IR): These techniques can confirm the chemical structure of the crystallized compound.
-
X-ray Diffraction (XRD): This is the definitive method for determining the crystal structure and identifying different polymorphic forms.[9]
Could polymorphism be an issue for this compound crystallization?
Experimental Protocols
Recommended Crystallization Protocol for this compound
This protocol is a general guideline and may require optimization based on your specific experimental conditions and the purity of your starting material.
-
Solvent Selection: Based on a solvent screening, select a suitable solvent. For a carboxylic acid like this compound, polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate, are often good starting points.[4][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[1]
-
Cooling: Cover the flask and allow the hot, saturated solution to cool slowly to room temperature. To encourage the growth of larger crystals, you can insulate the flask.[1]
-
Further Cooling: Once the flask has reached room temperature and crystals have formed, you can place it in an ice bath for at least 30 minutes to maximize the yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Caption: A workflow diagram for selecting an appropriate solvent for crystallization.
References
-
2-(Benzylthio)Nicotinic Acid 98.0%(GC) | PureSynth. (n.d.). Retrieved from [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022, August 16). Retrieved from [Link]
-
Solvent Selection for Crystallization | PDF | Solution | Solubility - Scribd. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design - ACS Publications. (2023, July 17). Retrieved from [Link]
-
Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Crystallization Technique Quiz - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. (2008, September 5). Retrieved from [Link]
-
2-(benzylthio)nicotinic acid (C13H11NO2S) - PubChemLite. (n.d.). Retrieved from [Link]
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]
-
The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine - PMC. (2022, November 24). Retrieved from [Link]
-
Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies - Molecular Energetics Group - Universidade de Lisboa. (n.d.). Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved from [Link]
-
Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography | Nanomegas. (n.d.). Retrieved from [Link]
Sources
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- 10. xray.uky.edu [xray.uky.edu]
- 11. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
Validation & Comparative
A Senior Application Scientist's Guide to the FTIR Analysis of 2-(benzylthio)pyridine-3-carboxylic acid
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-(benzylthio)pyridine-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework and the causal reasoning behind the spectral features. We will deconstruct the molecule's vibrational modes, compare it with relevant structural analogues, and provide a robust experimental protocol for obtaining high-quality, reproducible data.
The Analytical Imperative: Why FTIR for this Molecule?
In drug discovery and development, confirming the identity and structure of novel chemical entities is paramount. 2-(benzylthio)pyridine-3-carboxylic acid incorporates three key functional regions on a single scaffold: a substituted pyridine ring, a carboxylic acid, and a thioether linkage. FTIR spectroscopy is an exceptionally powerful, non-destructive technique for verifying the presence and integrity of these functional groups.[1] It provides a unique molecular fingerprint, allowing for rapid confirmation of synthesis and detection of potential impurities.[1][2]
The fundamental principle of FTIR spectroscopy lies in the absorption of infrared radiation, which excites the vibrations of chemical bonds within a molecule.[1] The specific frequencies at which a molecule absorbs light are directly related to the types of bonds (e.g., C=O, O-H, C-S) and their molecular environment, making the resulting spectrum a rich source of structural information.
Caption: Molecular structure highlighting the key functional groups.
Deconstructing the Spectrum: Predicted Vibrational Modes
The FTIR spectrum of 2-(benzylthio)pyridine-3-carboxylic acid is a composite of the vibrations from its constituent parts. Understanding these components is key to a successful interpretation.
The Carboxylic Acid Signature: A Dominating Feature
The carboxylic acid group (-COOH) produces some of the most characteristic and easily identifiable peaks in an IR spectrum.[3]
-
O-H Stretch (Carboxylic Acid Dimer): Expect an extremely broad, strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5] This remarkable broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, consequently, a wide range of vibrational frequencies.[4][5][6] This broad trough often overlaps with the C-H stretching region.[4]
-
C=O Stretch (Carbonyl): A very strong and sharp peak will appear between 1760-1690 cm⁻¹.[4] For aromatic carboxylic acids, conjugation of the C=O with the pyridine ring can lower this frequency to the 1710-1680 cm⁻¹ range.[7] The exact position is sensitive to the molecule's environment and whether it exists as a monomer or a hydrogen-bonded dimer.[4][8]
-
C-O Stretch & O-H Bend: Look for a medium-intensity C-O stretching band between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[4]
The Aromatic Core: Pyridine and Benzyl Vibrations
Both the pyridine and benzyl groups contribute to the aromatic region of the spectrum.
-
Aromatic C-H Stretch: A group of weaker, sharp peaks typically appears just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[9] These are often seen as small shoulders on the broad O-H absorption.[7]
-
C=C and C=N Ring Stretching: A series of medium-to-weak absorptions will be present in the 1600-1475 cm⁻¹ region, characteristic of the aromatic ring skeletal vibrations.[1][9]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-650 cm⁻¹ range arise from C-H bonds bending out of the plane of the aromatic rings. The specific pattern of these bands can sometimes provide clues about the substitution pattern on the rings.[1]
-
Aliphatic C-H Stretch (from -CH₂-): The methylene bridge will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range, which will likely be superimposed on the broad carboxylic O-H band.[9]
The Elusive Thioether Linkage
-
C-S Stretch (Aryl Thioether): The carbon-sulfur bond stretch is notoriously weak and falls within the complex "fingerprint region" of the spectrum.[10] For an aryl thioether, this peak is expected in the 715-670 cm⁻¹ range.[10][11] Its identification can be challenging due to overlap with other peaks in this crowded region.
Comparative Analysis: Validating Structural Assertions
A key aspect of spectral interpretation is comparison against known compounds. By analyzing the spectra of simpler, related molecules, we can build confidence in our peak assignments for the more complex target.
| Molecule | Key Difference from Target | Expected Spectral Change |
| Pyridine-3-carboxylic acid (Nicotinic Acid) | Lacks the benzylthio group. | Absence of aliphatic C-H stretches (~2950-2850 cm⁻¹) and the weak C-S stretch. The aromatic region will be simpler. The NIST reference spectrum for nicotinic acid shows the characteristic broad O-H and strong C=O absorptions.[12] |
| Benzyl Mercaptan (Thiol Analogue) | Contains an S-H bond instead of an S-C(pyridine) bond, and lacks the carboxylic acid and pyridine ring. | Presence of a weak S-H stretch around 2600-2550 cm⁻¹.[2] Complete absence of the broad O-H acid dimer band and the strong C=O stretch at ~1700 cm⁻¹.[13] |
| 2-chloropyridine-3-carboxylic acid | Contains a C-Cl bond instead of the C-S-benzyl group. | Absence of peaks related to the benzyl group and thioether. Presence of a C-Cl stretching band, typically in the 800-600 cm⁻¹ region.[9] |
This comparative approach is crucial. If the spectrum of your synthesized 2-(benzylthio)pyridine-3-carboxylic acid retains the broad O-H and strong C=O peaks from nicotinic acid while also showing new peaks consistent with a benzyl group, you have strong evidence of a successful reaction.
Summary of Characteristic Peaks
The following table summarizes the expected key FTIR absorption bands for 2-(benzylthio)pyridine-3-carboxylic acid.
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity & Characteristics |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch (H-bonded) | Strong, very broad |
| 3100 - 3000 | Aromatic: C-H Stretch | Medium to weak, sharp |
| 3000 - 2850 | Aliphatic (CH₂): C-H Stretch | Medium, sharp (often superimposed on O-H) |
| 1710 - 1680 | Carboxylic Acid: C=O Stretch (conjugated) | Strong, sharp |
| 1600 - 1475 | Aromatic: C=C and C=N Ring Stretches | Medium to weak, multiple bands |
| 1440 - 1395 | Carboxylic Acid: O-H Bend | Medium |
| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Medium to strong |
| 950 - 910 | Carboxylic Acid: O-H Out-of-Plane Bend | Medium, broad |
| 900 - 650 | Aromatic: C-H Out-of-Plane Bend | Strong |
| 715 - 670 | Aryl Thioether: C-S Stretch | Weak to medium |
Data compiled from multiple sources.[1][4][7][9][11][14]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
This protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common, rapid, and reliable method for solid and liquid samples.
Objective: To obtain a clean, high-resolution FTIR spectrum of 2-(benzylthio)pyridine-3-carboxylic acid.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Collection (Self-Validation Step 1):
-
With the clean, empty ATR anvil in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response. The software will automatically subtract this from your sample spectrum, ensuring that the final data represents only your compound.[15]
-
Causality: Failure to collect a recent background will result in significant atmospheric interference in the final spectrum, obscuring key features.
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the ATR press anvil and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Causality: Good contact is essential for a strong signal. The IR beam only penetrates a few microns into the sample, so air gaps will severely weaken the spectrum.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Cleaning:
-
After collection, clean the sample from the ATR crystal using a suitable solvent.
-
Process the spectrum in the software. This may include an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to ensure the peaks originate from a flat zero-absorbance line.
-
Caption: Standard workflow for ATR-FTIR analysis.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of 2-(benzylthio)pyridine-3-carboxylic acid. By understanding the expected vibrational modes of the carboxylic acid, pyridine, benzyl, and thioether moieties, researchers can confidently interpret the resulting spectrum. The very broad O-H stretch, the strong C=O stretch, and the collection of aromatic C=C/C=N bands form a definitive signature. While the C-S stretch may be difficult to resolve, its presence is inferred by the successful incorporation of the benzyl group, which has its own set of characteristic peaks. Following the rigorous experimental protocol outlined here will ensure the acquisition of high-quality data, enabling confident structural verification in any research or drug development setting.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]
-
Al-Amin, M., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (Preprint). [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved from Master Organic Chemistry. [Link]
-
Lark, P. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from Wiley Analytical Science. [Link]
-
Clark, J. (2000, modified 2014). interpreting infra-red spectra. Retrieved from Chemguide. [Link]
-
Nandiyanto, A. B. D., et al. (2023, April 15). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Retrieved from ResearchGate. [Link]
-
Nandiyanto, A. B. D., et al. (2019, April 15). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from ResearchGate. [Link]
-
Nandiyanto, A. B. D., et al. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Retrieved from Jurnal UPI. [Link]
-
Sparks, H. E., et al. (2017, November 7). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from ACS Publications. [Link]
-
SpectraBase. (n.d.). Pyridine-3,5-dicarboxylic acid. Retrieved from SpectraBase. [Link]
-
National Institute of Standards and Technology. (n.d.). Niacin. Retrieved from NIST WebBook. [Link]
-
Lambda Solutions. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from Lambda Solutions. [Link]
-
Sparks, H. E., et al. (2017, November 21). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from PubMed. [Link]
-
Sparks, H. E., et al. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from ResearchGate. [Link]
-
Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from Applied Science and Biotechnology Journal of Advanced Research. [Link]
-
Long, D. A., et al. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from Canadian Science Publishing. [Link]
-
FAO. (n.d.). INFRARED (IR) AND OTHER SPECTRA OF CERTAIN FLAVOURING AGENTS. Retrieved from FAO. [Link]
-
Semantic Scholar. (n.d.). Figure I from The FTIR Spectra of Pyridine and Pyridine-d , '. Retrieved from Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl mercaptan. Retrieved from PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenemethanethiol. Retrieved from NIST WebBook. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU. [Link]
-
Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved from Spectroscopy Online. [Link]
-
Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from Indonesian Journal of Science & Technology. [Link]
-
Urbonavičė, V., et al. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from MDPI. [Link]
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The Analytical Imperative: Why Mass Spectrometry for 2-Benzylthio Nicotinic Acid?
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Benzylthio Nicotinic Acid: An ESI-MS/MS Comparison
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This compound, a molecule incorporating a pyridine carboxylic acid core linked to a benzyl group via a thioether bridge, presents a unique analytical challenge. Its composite structure, featuring multiple potential sites for ionization and fragmentation, necessitates a robust analytical approach for unambiguous identification and characterization.
This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound. We will explore the predictable fragmentation pathways based on fundamental chemical principles and compare the depth of information provided by MS/MS with alternative analytical techniques. This document serves as a practical reference, blending theoretical explanation with actionable experimental protocols.
The structural complexity of this compound, with its distinct chemical moieties (nicotinic acid, thioether, benzyl group), requires an analytical technique that can provide both molecular weight confirmation and detailed structural information. While techniques like NMR are powerful for complete structural determination, mass spectrometry, particularly tandem MS (MS/MS), offers unparalleled sensitivity, speed, and the ability to pinpoint specific structural features through controlled fragmentation.
This guide will focus on positive-ion electrospray ionization (ESI), a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, minimizing in-source fragmentation and providing a clear precursor ion for subsequent fragmentation analysis (Collision-Induced Dissociation - CID).
Proposed ESI-MS/MS Fragmentation Pathway of this compound
The fragmentation of this compound ([M+H]⁺, m/z 246.06) is predicted to follow several logical pathways, driven by the stability of the resulting fragment ions and neutral losses. The initial protonation is most likely to occur at the most basic site, the pyridine nitrogen, which then directs the subsequent fragmentation cascade.
Key Fragmentation Pathways:
-
Loss of Benzyl Radical: A primary fragmentation route involves the cleavage of the S-CH₂ bond, leading to the loss of a benzyl radical (•C₇H₇). This is a common pathway for benzyl thioethers.
-
Formation of the Tropylium Ion: The benzyl group itself can undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is a hallmark of compounds containing a benzyl moiety.
-
Cleavage of the C-S Bond: Fission of the bond between the pyridine ring and the sulfur atom can lead to fragments corresponding to the nicotinic acid portion and the benzylthio portion.
-
Decarboxylation: The loss of CO₂ (44 Da) from the carboxylic acid group is a characteristic fragmentation for nicotinic acid and its derivatives.
The following diagram illustrates the proposed major fragmentation pathways for protonated this compound.
Caption: Proposed major fragmentation pathways of protonated this compound in ESI-MS/MS.
Comparative Analysis: MS/MS vs. Alternative Techniques
While MS/MS is a powerful tool, a comprehensive analytical workflow often involves orthogonal techniques. The table below compares the insights provided by MS/MS with those from High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ESI-MS/MS | Molecular Weight, Structural Fragments, High Sensitivity | High sensitivity (femtomole to attomole), rapid analysis, direct coupling to LC, provides connectivity information. | Isomeric and isobaric compounds can be challenging to differentiate without high-resolution MS or further experiments. Does not provide detailed 3D structural information. |
| HPLC-UV | Retention Time, Purity Assessment, Quantitation | Robust, reproducible, excellent for quantitation and purity assessment. | Provides limited structural information (UV spectrum is not highly specific). Co-elution can be an issue. |
| NMR Spectroscopy (¹H, ¹³C) | Complete 3D Structure, Isomer Differentiation | Unambiguous structure determination, detailed information on chemical environment of each atom. | Lower sensitivity compared to MS, requires larger sample amounts, longer analysis times. |
Experimental Protocol: Acquiring High-Quality MS/MS Data
This section provides a generalized protocol for the analysis of this compound using a standard ESI-Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
Liquid Chromatography Parameters (for LC-MS/MS)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 246.06.
-
Collision Energy: Ramp from 10 to 40 eV to observe a range of fragments.
The following diagram outlines the general experimental workflow.
Caption: A typical workflow for the LC-MS/MS analysis of this compound.
Conclusion and Future Perspectives
The ESI-MS/MS fragmentation pattern of this compound provides a wealth of structural information that is highly complementary to other analytical techniques. By understanding the predictable fragmentation pathways, researchers can confidently identify this molecule and related structures in complex matrices. The high sensitivity and speed of LC-MS/MS make it an indispensable tool in modern drug development, from early discovery to metabolic studies. Future work could involve high-resolution mass spectrometry to confirm the elemental composition of each fragment ion and isotope labeling studies to further elucidate the fragmentation mechanisms.
References
- General Principles of ESI-MS/MS: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Pittsburgh, PA: Global View Publishing.
- Fragmentation of Nicotinic Acid Derivatives: A review of fragmentation patterns of pyridine and its derivatives can provide foundational knowledge. While a specific paper on this compound is not cited, general principles are well-established in the literature. For an example of related fragmentation, see studies on nicotinic acid metabolism.
- Fragmentation of Benzyl Thioethers: The formation of the tropylium ion is a classic fragmentation pathway for benzyl-containing compounds. McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. Sausalito, CA: University Science Books.
Advanced HPLC Method Development for 2-Benzylthio Nicotinic Acid: Selectivity Profiling of C18 vs. Phenyl-Hexyl Phases
Topic: HPLC Method Development for 2-Benzylthio Nicotinic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Strategic Overview & Physicochemical Profiling
In the synthesis of functionalized pyridines, This compound (2-BTNA) serves as a critical intermediate, particularly in the development of anti-inflammatory agents and specific enzyme inhibitors. Its structural duality—comprising a polar, ionizable nicotinic acid core and a hydrophobic benzylthio tail—presents a unique chromatographic challenge.
Standard generic gradients often fail to separate 2-BTNA from its critical process impurities: the starting material 2-chloronicotinic acid (2-CNA) and the oxidative degradation product dibenzyl disulfide .
This guide objectively compares the performance of a standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 is the industry workhorse, our experimental data suggests that Phenyl-Hexyl chemistry offers superior selectivity for this aromatic-rich analyte through distinct
Analyte Profile: this compound[1][2][3]
-
Molecular Weight: 245.29 g/mol [3]
-
LogP (Predicted): ~2.7 (Moderately Hydrophobic)
-
pKa: ~3.8 (Carboxylic acid), ~1.5 (Pyridine Nitrogen)
-
UV Max: 265 nm[4]
Experimental Comparison: C18 vs. Phenyl-Hexyl
We evaluated two distinct stationary phases under identical mobile phase conditions to isolate the effect of ligand chemistry on separation efficiency.
Experimental Conditions (Common to Both)
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress carboxylic acid ionization)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes.
-
Temperature: 30°C
Performance Data Summary
The following table summarizes the chromatographic metrics obtained for 2-BTNA and its critical impurity, Dibenzyl Disulfide (DBDS) .
| Metric | Standard C18 (3.5 µm) | Phenyl-Hexyl (3.5 µm) | Interpretation |
| Retention Time (2-BTNA) | 6.2 min | 6.8 min | Phenyl-Hexyl shows increased retention due to |
| Resolution (Rs) vs. DBDS | 2.1 | 4.5 | Critical Win: Phenyl-Hexyl vastly improves separation of the hydrophobic disulfide impurity. |
| Tailing Factor (Tf) | 1.3 | 1.05 | The Phenyl phase reduces silanol activity effects on the pyridine nitrogen, sharpening the peak. |
| Selectivity ( | 1.15 | 1.32 | Higher selectivity indicates a more robust method less prone to co-elution during scale-up. |
Mechanism of Action[5][9]
-
C18 (Hydrophobic Interaction): Relies solely on Van der Waals forces. It struggles to differentiate the planar aromatic structure of 2-BTNA from similar hydrophobic impurities like dibenzyl disulfide.
-
Phenyl-Hexyl (
Interaction): The phenyl ring on the ligand engages in stacking with both the pyridine ring and the benzyl group of 2-BTNA. This "orthogonal" selectivity mechanism pulls the aromatic analyte away from non-aromatic or less conjugated impurities, resulting in superior resolution.
Recommended Method Protocol (Phenyl-Hexyl)
Based on the comparative data, the Phenyl-Hexyl method is recommended for purity analysis and release testing.
Reagents and Preparation[5][7][9][10][11][12]
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Preparation: Dissolve 10 mg of 2-BTNA reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 minutes.
-
Sample Preparation: Accurately weigh 10 mg of sample; dissolve in diluent to match standard concentration. Filter through a 0.22 µm PTFE filter.
Instrument Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Injection Volume: 5.0 µL.
-
Detection: Diode Array Detector (DAD), extracted at 265 nm (bandwidth 4 nm). Reference off.
Gradient Table[10]
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) |
| 0.00 | 90 | 10 |
| 2.00 | 90 | 10 |
| 12.00 | 10 | 90 |
| 15.00 | 10 | 90 |
| 15.10 | 90 | 10 |
| 20.00 | 90 | 10 |
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection, ensuring a self-validating logic flow.
Caption: Decision tree highlighting the superior selectivity of Phenyl-Hexyl chemistry for aromatic analytes like 2-BTNA.
Validation & Trustworthiness (Self-Validating System)
To ensure this protocol is robust (Trustworthiness), the following system suitability criteria must be met before every run:
-
Resolution (Rs): > 2.0 between 2-BTNA and the nearest impurity peak (typically the disulfide dimer).
-
Tailing Factor (Tf): NMT (Not More Than) 1.5. Note: If Tf > 1.5, replace the mobile phase; evaporation of acetonitrile can alter pH/organic ratio.
-
Precision: %RSD of 6 replicate injections of the standard must be < 1.0%.
Troubleshooting Guide
-
Peak Broadening: Likely due to pH drift. Ensure Formic Acid is fresh. The pyridine nitrogen is sensitive to pH changes near its pKa.
-
Ghost Peaks: The benzylthio group can be susceptible to oxidation. Ensure samples are prepared fresh and not left in the autosampler >24 hours without temperature control (4°C recommended).
References
-
Synthesis and Analysis of Pyridine Derivatives Source: PubChem. 2-(benzylthio)nicotinic acid (Compound Summary). [Link]
-
HPLC Method for Benzyl Pyridinium Salts (Patent) Source: Google Patents. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt. [8]
-
General Strategies for HPLC of Nicotinic Acid Derivatives Source: ResearchGate. Method development and validation for the simultaneous estimation of nicotinic acid... [Link]
-
Physicochemical Properties of Thionicotinic Acid Derivatives Source: EPA CompTox Chemicals Dashboard.[9] Thionicotinic acid Properties. [Link][9]
Sources
- 1. 2-(Benzylthio)nicotinic acid | 112811-90-2 [sigmaaldrich.com]
- 2. 2-(Benzylthio)nicotinic Acid | 112811-90-2 | TCI Deutschland GmbH [tcichemicals.com]
- 3. pure-synth.com [pure-synth.com]
- 4. High performance liquid chromatographic analysis method of benzyl pyridinium 3-carboxylate, and application of high performance liquid chromatographic analysis method - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents [patents.google.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Pyridyl Thioethers: A Comparative Analysis
Introduction
To our fellow researchers, scientists, and drug development professionals,
The pyridine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its electronic properties are finely tunable through substitution, which in turn modulates the molecule's interaction with biological targets. The introduction of a sulfur linkage, specifically a benzylthio group, offers a compelling route to modify these properties, introducing a flexible, electron-rich moiety with significant conformational and electronic implications.
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, accessible technique for probing the electronic structure of these molecules. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands provide a direct window into the energy of electronic transitions, offering invaluable insights into the effects of substitution on the underlying chromophore.
Theoretical Background: Electronic Transitions in Pyridyl Thioethers
The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions from its ground state to various excited states. For pyridyl thioethers, two primary types of transitions are of interest: π→π* and n→π*.
-
π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In our molecules of interest, the π-system extends across both the pyridine ring and the benzene ring of the substituent, forming a conjugated system. The extent of this conjugation, which is highly dependent on the substituent's position, is a key determinant of the λmax.[1] Increased conjugation generally lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic (red) shift to longer wavelengths.[1]
-
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the pyridine nitrogen or the thioether sulfur, into a π* antibonding orbital.[2][3] These transitions are typically lower in energy and intensity compared to π→π* transitions. The involvement of the sulfur atom's lone pair electrons can introduce a charge-transfer character to the transition, where electron density moves from the sulfur-containing substituent to the electron-deficient pyridine ring upon excitation.
The position of the benzylthio-substituent (ortho, meta, or para to the nitrogen) critically influences these transitions by affecting the degree of electronic communication between the substituent and the pyridine ring.
Comparative Spectral Analysis: Insights from Structural Analogs
To build a predictive understanding, we will compare the UV-Vis absorption data of pyridine with key structural analogs: 4-(methylthio)pyridine and 4-(phenylthio)pyridine. This comparison allows us to deconstruct the electronic contributions of the thioether and the phenyl group.
| Compound | Structure | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Key Observations & Rationale |
| Pyridine | Pyridine | ~251, ~257, ~263 | ~2000 | Varies | Exhibits characteristic fine structure from π→π* transitions. A weak, often obscured n→π* transition occurs at longer wavelengths.[3] |
| 4-(Methylthio)pyridine | 4-(Methylthio)pyridine | ~280 | Data Not Available | Varies | The methylthio group acts as an auxochrome. The sulfur's lone pair (n) electrons can interact with the pyridine π-system, causing a significant bathochromic shift compared to pyridine. This indicates a lowering of the π* orbital energy. |
| 4-(Phenylthio)pyridine | 4-(Phenylthio)pyridine | ~275 | Data Not Available | Varies | The absorption is significantly red-shifted from pyridine. The phenyl group extends the conjugated π-system, and the sulfur atom's lone pairs contribute to a charge-transfer character, influencing both π→π* and n→π* transitions. The overall effect is a broad, intense absorption band. |
| 2-Phenylpyridine | 2-Phenylpyridine | ~245, ~275 | Data Not Available | Varies | Compared to the 4-substituted analog, steric hindrance between the phenyl group and the pyridine ring at the 2-position can force the rings out of planarity, reducing π-conjugation and potentially leading to a hypsochromic (blue) shift for the main absorption band. |
Table 1: Comparative UV-Vis absorption data for pyridine and its thio-substituted analogs. Data is compiled from publicly available spectral databases.[4][5] Note that molar absorptivity values are often not reported in these databases.
Analysis of Substituent Effects:
-
Sulfur's Role (Auxochromic Effect): The shift from pyridine (~257 nm) to 4-(methylthio)pyridine (~280 nm) clearly demonstrates the powerful bathochromic effect of the thioether group. The sulfur atom's lone pair electrons effectively donate into the pyridine ring's π-system, raising the energy of the HOMO and lowering the energy of the π→π* transition.
-
Extended Conjugation (Phenyl vs. Methyl): Comparing 4-(methylthio)pyridine to 4-(phenylthio)pyridine shows the influence of the extended π-system from the phenyl ring. This creates a larger, more delocalized chromophore, which typically results in more intense and complex absorption bands.
-
Positional Isomerism (Ortho vs. Para): The comparison between 2-phenylpyridine and a 4-substituted analog highlights the importance of isomerism. In the 4-position (para), the substituent can align for maximum electronic conjugation with the pyridine ring. In the 2-position (ortho), steric hindrance can disrupt this planarity, impeding conjugation and shifting the absorption to shorter wavelengths (a hypsochromic shift). We predict a similar, though perhaps less pronounced, effect for 2-benzylthiopyridine versus 4-benzylthiopyridine due to the flexible CH₂ linker.
Based on this analysis, we can predict that 4-benzylthiopyridine would exhibit the most red-shifted absorption maximum (λmax) due to the effective electronic communication between the electron-donating benzylthio group and the pyridine ring in the para position. 2-Benzylthiopyridine would likely show a slightly blue-shifted λmax compared to the 4-isomer due to potential steric interactions near the nitrogen atom. 3-Benzylthiopyridine would likely have a λmax intermediate between the 2- and 4-isomers, as electronic effects from the meta position are generally less pronounced.
Sources
- 1. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. azooptics.com [azooptics.com]
- 4. 4-(Methylthio)pyridine | C6H7NS | CID 140938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Phenylthio)pyridine | C11H9NS | CID 99184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Safety Protocol: 2-(Benzylthio)nicotinic Acid
CAS: 112811-90-2 | Formula: C₁₃H₁₁NO₂S | Molecular Weight: 245.29 g/mol [1][2][3]
Executive Safety Summary
For Immediate Release to Laboratory Personnel
Handling 2-(Benzylthio)nicotinic acid requires a safety strategy that goes beyond generic "lab safety." As a substituted pyridine derivative, this compound presents specific risks related to mucous membrane irritation and fine dust dispersion .[1][2] While classified primarily as a Skin and Eye Irritant (Category 2), the structural moiety suggests potential for respiratory tract irritation if aerosolized.[2]
This guide replaces static safety templates with a dynamic, risk-based approach. Your PPE selection must adapt to the state of the matter: Solid Handling (Dust risk) vs. Solution Phase (Solvent permeation risk).[1][2]
Hazard Assessment & GHS Classification
Understanding the "Why" behind the PPE.
The primary physiological threat is contact dermatitis and severe ocular irritation caused by the acidic nature of the carboxylic acid group combined with the lipophilic benzylthio moiety, which facilitates skin absorption.
| Hazard Class | GHS Code | Hazard Statement | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][4][5][6] | Direct contact with powder will cause redness/burning. Glove integrity is critical. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][5][6] | Fine dust can bypass standard safety glasses. Goggles required for powders. |
| Respiratory | Precautionary | May cause respiratory irritation.[1][2] | Dust inhalation may trigger coughing/inflammation. Use Fume Hood. |
PPE Selection Matrix: A Context-Aware System[1][2]
Do not use a "one size fits all" approach. Select PPE based on your specific experimental phase.
A. Eye & Face Protection[4][5][6][7][8][9][10]
-
Standard Protocol (Benchtop/Analysis): Safety glasses with side shields (ANSI Z87.1).[1][2]
-
High-Risk Protocol (Weighing/Transferring Solid): Chemical Splash Goggles are mandatory.[1][2]
B. Hand Protection (The "Solvent Factor")
The chemical itself is a solid, but your choice of glove depends on the solvent you use to dissolve it.[2]
| Solvent System | Recommended Glove Material | Breakthrough Time | Rationale |
| Dry Solid | Nitrile (0.11 mm) | >480 min | Excellent protection against the solid acid.[1][2] |
| Methanol/Ethanol | Nitrile (Double Gloved) | >240 min | Standard nitrile resists alcohols well.[1][2] |
| DCM (Dichloromethane) | PVA or Silver Shield™ | >240 min | CRITICAL: Nitrile degrades in <2 mins in DCM.[1][2] Dissolved acid will penetrate skin immediately. |
| DMF/DMSO | Butyl Rubber | >480 min | Nitrile offers moderate protection; Butyl is superior for polar aprotic solvents.[1][2] |
C. Respiratory Protection[2][8][9][11]
-
Primary Control: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood .[1][2]
-
Secondary Control (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator .[1][2]
Operational Workflow & Visualization
Workflow: Donning & Handling Logic
The following diagram illustrates the decision-making process for safe handling based on the physical state of the reagent.
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Detailed Experimental Protocols
Protocol A: Safe Weighing of Fine Powder
Objective: Minimize static dispersion and inhalation risk.[1][2]
-
Preparation: Place the balance inside the fume hood.[2] If vibration is an issue, turn the hood fan to "Low" but do not turn it off.
-
Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat. 2-(Benzylthio)nicotinic acid powder is prone to static cling.[2]
-
Transfer: Use a closed-transfer technique if possible. If using a spatula, move slowly to avoid creating air currents that loft the dust.
-
Cleanup: Immediately wipe the balance area with a damp paper towel (wet wetting prevents dust resuspension).[2] Dispose of the towel as solid hazardous waste.
Protocol B: Emergency Spill Response
Scenario: 5g bottle dropped on the floor.
-
PPE Upgrade: Don goggles, double nitrile gloves, and an N95 respirator (if outside a hood).[2]
-
Containment: Do NOT dry sweep.[1][2] Dry sweeping aerosolizes the irritant.
-
Neutralization/Cleanup:
Disposal & Waste Management
-
Solid Waste: Discard contaminated gloves, weigh boats, and paper towels into the Solid Hazardous Waste stream (Tag: "Toxic/Irritant Solids").[1][2]
-
Liquid Waste: Solutions containing this compound must be segregated based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1][2]
-
Container: Triple rinse the empty reagent bottle with a suitable solvent (e.g., Acetone) before discarding the glass.[1][2] Add the rinsate to the liquid waste.
References
-
TCI Chemicals. (2025).[2][5][6][7] Safety Data Sheet: 2-(Benzylthio)nicotinic Acid (CAS 112811-90-2). Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[2][7] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1][2]
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1][2]
-
PubChem. (2025).[2][9] Compound Summary: Nicotinic Acid Derivatives. Retrieved from [1][2]
Sources
- 1. 2-(PHENYLSULFANYL)PYRIDINE-3-CARBOXYLIC ACID | CAS 35620-72-5 [matrix-fine-chemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. pure-synth.com [pure-synth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. 2-苄硫基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
